benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core fused with a substituted phenyl ring. Its structure includes a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, as well as a benzyl ester at the 7-carboxylate position (Figure 1).
Properties
CAS No. |
609795-86-0 |
|---|---|
Molecular Formula |
C23H21BrN2O4S |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C23H21BrN2O4S/c1-14-20(22(28)30-13-15-6-4-3-5-7-15)21(17-12-16(24)8-9-18(17)29-2)26-19(27)10-11-31-23(26)25-14/h3-9,12,21H,10-11,13H2,1-2H3 |
InChI Key |
JFYIDELXKIDBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=CC(=C3)Br)OC)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from p-Bromoaniline
Vilsmeier-Haack Formylation
The synthesis begins with p-bromoaniline (CAS 106-40-1) undergoing Vilsmeier-Haack formylation to yield 2-amino-5-bromobenzaldehyde (CAS 102003-73-4).
Amide Formation
The formylated product reacts with phenylpropionyl chloride (CAS 645-45-4) to form N-(4-bromo-2-formylphenyl)-3-phenylacrylamide .
- Conditions : Dichloromethane or toluene solvent, triethylamine base, 0–25°C.
- Key Step : Nucleophilic acyl substitution confirmed by HPLC monitoring (<0.5% starting material remaining).
Cyclization with Phosphorus Oxychloride
Cyclization to form the pyrimido-thiazine core occurs via N-acyliminium ion intermediates .
Esterification with Sodium Methoxide
The final step involves esterification to introduce the benzyl carboxylate group.
- Reagents : Sodium methoxide (1–3 equivalents), methanol.
- Yield : 65–78% after methanol pulping and purification.
Table 1: Summary of Multi-Step Synthesis
| Step | Reagents | Conditions | Yield | Key Feature |
|---|---|---|---|---|
| 1 | POCl₃, DMF | 10–80°C, 4–6h | 70–85% | Vilsmeier-Haack formylation |
| 2 | Phenylpropionyl chloride | 0–25°C, 6–12h | 80–90% | Amide bond formation |
| 3 | POCl₃ | 20–100°C, 2–12h | 70–75% | N-Acyliminium cyclization |
| 4 | Sodium methoxide | Methanol reflux | 65–78% | Esterification |
One-Pot Three-Component Synthesis
Solid-Phase Synthesis for Analog Exploration
Stereochemical Control and Analytical Validation
Diastereoselectivity
The bicyclic scaffold forms a single diastereomer due to:
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium azide, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced analogs with modified functional groups.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
Receptor Binding: Binding to specific receptors on the cell surface, triggering downstream signaling pathways.
DNA Intercalation: Intercalating into DNA, leading to inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Key structural features :
- Pyrimido-thiazine core : A bicyclic system combining pyrimidine and thiazine rings, contributing to planarity and hydrogen-bonding capabilities.
- Electron-withdrawing groups : The 5-bromo substituent enhances electrophilic reactivity, while the 2-methoxy group modulates solubility and steric interactions.
- Benzyl ester : Likely influences lipophilicity and bioavailability compared to other ester derivatives.
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Ester Groups
The target compound’s closest analogues differ in the ester moiety at the 7-carboxylate position.
Key Observations :
- Synthetic utility : Ethyl and 2-methoxyethyl esters are often intermediates for further functionalization, whereas benzyl esters may serve as protective groups in multi-step syntheses.
Comparison with Thiazolo-Pyrimidine Derivatives
Compounds with thiazolo[3,2-a]pyrimidine cores share structural similarities but differ in ring fusion and substitution patterns:
Key Differences :
- Ring fusion : The pyrimido-thiazine core allows for greater conformational flexibility compared to the rigid thiazolo-pyrimidine system.
- Bioactivity: Thiazolo-pyrimidine derivatives have demonstrated anticancer activity in vitro, attributed to their ability to intercalate DNA or inhibit kinases .
Physicochemical and Crystallographic Insights
- Hydrogen bonding : The pyrimido-thiazine core and ester groups facilitate hydrogen-bonding networks, as seen in related structures refined using SHELX .
- Crystallographic data : Ethyl and 2-methoxyethyl analogues have been characterized via X-ray diffraction, revealing planar aromatic systems and chair-like conformations in the thiazine ring .
Challenges :
- Regioselectivity : Bromine and methoxy groups on the phenyl ring may direct electrophilic substitution during synthesis.
- Purification : High molecular weight and lipophilicity complicate chromatographic separation.
Biological Activity
Benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound belonging to the pyrimido-thiazine class. Its complex structure suggests potential pharmacological properties that warrant detailed investigation into its biological activities. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Structural Characteristics
The compound features several notable structural elements:
- Benzyl Group : Enhances lipophilicity and may influence receptor interactions.
- Bromo and Methoxy Substituents : These groups are hypothesized to enhance biological activity through specific interactions with biological targets.
- Carboxylate Group : Contributes to solubility and potential ionic interactions with proteins.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds in this class may inhibit the growth of various pathogens. Specific mechanisms may include interference with cell wall synthesis or inhibition of nucleic acid synthesis.
- Anticancer Properties : The compound shows promise in cancer treatment by potentially inducing apoptosis in cancer cells or inhibiting key enzymes involved in tumor progression.
- Anti-inflammatory Effects : Some derivatives of pyrimido-thiazine compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
The exact mechanisms by which this compound exerts its effects are still under investigation. However, structural features suggest interactions with:
- Enzymes : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptors : Possible binding to specific receptors that modulate cellular responses.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar pyrimido-thiazine derivatives is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl 8-methyl-4-oxo-6-thien-2-yl-pyrimido derivative | Thienyl substitution | Antimicrobial |
| Benzyl 6-(4-methoxyphenyl)-8-methyl derivative | Methoxy substitution | Anticancer |
| Benzyl 6-(4-butoxyphenyl)-8-methyl derivative | Butoxy substitution | Anti-inflammatory |
The unique bromo and methoxy substitutions in benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl derivative may enhance its biological activity compared to other derivatives in the class.
Case Studies
Recent studies have explored various aspects of the compound's biological activity:
- Antimicrobial Efficacy : A study reported that derivatives similar to benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl exhibited Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Anticancer Research : Another investigation highlighted that certain analogs induced significant apoptosis in cancer cell lines through caspase activation pathways .
- Inflammation Studies : Research indicated that related compounds could reduce levels of inflammatory markers in vitro, suggesting a potential therapeutic role for inflammatory diseases .
Q & A
Q. What are the key steps for synthesizing and characterizing this compound?
The synthesis typically involves multi-step condensation reactions. For example, analogous pyrimido-thiazine derivatives are synthesized by refluxing intermediates (e.g., substituted pyrimidines or thiazoles) with aldehydes in glacial acetic acid/acetic anhydride mixtures, followed by recrystallization from ethyl acetate/ethanol . Characterization includes:
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction is the gold standard. Data collection involves a diffractometer (e.g., Bruker AXS), followed by structure solution using SHELXS/SHELXD and refinement with SHELXL . Key parameters include:
- R-factor (< 0.05 for high-quality data).
- Hydrogen bonding and torsion angles to validate molecular geometry .
- ORTEP-3 for visualizing thermal ellipsoids and molecular packing .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths or angles) be resolved?
Discrepancies may arise from disorder, twinning, or thermal motion. Mitigation strategies include:
- Multi-scan absorption corrections to refine data accuracy.
- Hirshfeld surface analysis to quantify intermolecular interactions and identify outliers .
- DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical geometries . Example: A deviation in the pyrimido-thiazine ring puckering (e.g., flattened boat conformation) can be analyzed using Cremer-Pople puckering parameters .
Q. What methodologies are used to analyze hydrogen bonding patterns in the crystal lattice?
Hydrogen bonding networks are characterized via:
Q. How is the conformational flexibility of the pyrimido-thiazine ring system evaluated?
The non-planar nature of the ring is quantified using:
Q. What strategies optimize synthetic yield while minimizing side products?
Yield improvement involves:
- Reaction stoichiometry tuning (e.g., excess sodium acetate to drive condensation).
- Solvent optimization (e.g., acetic acid/acetic anhydride mixtures for controlled reactivity) .
- Microwave-assisted synthesis to reduce reaction time and byproduct formation. Purity is confirmed via HPLC-MS and elemental analysis .
Methodological Notes
- Software Tools : SHELX , ORTEP-3 , Mercury CSD.
- Data Validation : Cross-check crystallographic data with the Cambridge Structural Database (CSD) to identify atypical bond lengths/angles.
- Advanced Techniques : Pair experimental data with DFT or MD simulations for mechanistic insights into reactivity or conformational stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
